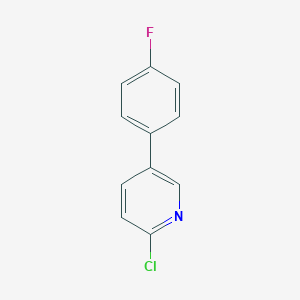

2-Chloro-5-(4-fluorophenyl)pyridine

Description

Structure

3D Structure

Properties

CAS No. |

163563-10-8 |

|---|---|

Molecular Formula |

C11H7ClFN |

Molecular Weight |

207.63 g/mol |

IUPAC Name |

2-chloro-5-(4-fluorophenyl)pyridine |

InChI |

InChI=1S/C11H7ClFN/c12-11-6-3-9(7-14-11)8-1-4-10(13)5-2-8/h1-7H |

InChI Key |

AUTSQIIIUBOZJG-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=CN=C(C=C2)Cl)F |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C=C2)Cl)F |

Origin of Product |

United States |

Significance of Halogenated Pyridine Frameworks in Chemical Science

Halogenated pyridine (B92270) frameworks are of paramount importance in the landscape of chemical science, primarily due to their versatile reactivity and prevalence in functional molecules. The pyridine ring, an aromatic heterocycle containing a nitrogen atom, is a common scaffold in many biologically active compounds. The introduction of halogen atoms onto this ring system dramatically influences its electronic properties and reactivity, making these compounds highly valuable intermediates in organic synthesis. researchgate.net

The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, can be further modulated by the presence of halogens. This electronic tuning is crucial for controlling the regioselectivity of subsequent chemical transformations. For instance, the chloro-substituent in 2-chloropyridines can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at that position. This reactivity is fundamental to the construction of more complex molecular architectures. mdpi.com

Furthermore, halopyridines are key building blocks in the synthesis of numerous pharmaceuticals and agrochemicals. researchgate.netjst.go.jpnih.gov Their utility is underscored by the fact that over 250 drugs approved by the FDA contain chlorine, highlighting the significant role of chloro-containing heterocycles in medicinal chemistry. nih.gov The presence of a halogen can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and bioavailability.

In addition to their role as synthetic intermediates, halogenated pyridines are central to the study of noncovalent interactions, specifically halogen bonding. acs.orgdiva-portal.org A halogen bond is a highly directional interaction between an electrophilic region on a halogen atom and a Lewis base. nih.gov Cationic halogenopyridinium compounds, in particular, are effective halogen bond donors. acs.org This type of bonding is increasingly being explored for its applications in crystal engineering, materials science, and supramolecular chemistry, where it can be used to direct the assembly of molecules into well-defined structures. diva-portal.orgrsc.org

Research Context and Scope Pertaining to 2 Chloro 5 4 Fluorophenyl Pyridine

Retrosynthetic Analysis of this compound

A logical retrosynthetic analysis of the target molecule, this compound, primarily involves the disconnection of the C-C bond between the pyridine and the fluorophenyl rings. This leads to two key synthons: a 2-chloropyridyl anion or an equivalent electrophile at the 5-position, and a 4-fluorophenyl cation or an equivalent nucleophile. mdpi.comresearchgate.net This disconnection strategy points towards cross-coupling reactions as a primary synthetic route.

Another viable retrosynthetic approach involves the formation of the pyridine ring itself from acyclic precursors, a method often employed for complex pyridine derivatives. advancechemjournal.com However, for the specific case of this compound, functionalization of a pre-existing pyridine ring is generally more direct. mdpi.comresearchgate.net

The retrosynthetic pathways can be summarized as follows:

Pathway A: C-C Bond Disconnection

This is the most common and direct approach. The bond between the pyridine C5 and the phenyl C1' is disconnected. This suggests a cross-coupling reaction between a 5-substituted-2-chloropyridine and a 4-fluorophenyl-metal species or a 4-fluorophenyl halide. mdpi.comresearchgate.net

Pathway B: Ring Synthesis

This less common approach for this specific molecule would involve constructing the substituted pyridine ring from acyclic precursors already containing the 4-fluorophenyl moiety. advancechemjournal.com

Classical and Modern Synthetic Routes towards the Core Structure

The construction of the this compound core is dominated by powerful C-C bond-forming reactions, with palladium-catalyzed cross-coupling methods being the most prominent. Other classical and modern techniques also provide viable, albeit sometimes less direct, pathways.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are the cornerstone for the synthesis of this compound. The Suzuki-Miyaura coupling is a particularly favored method due to its mild reaction conditions, high functional group tolerance, and the commercial availability of the required boronic acid derivatives. thermofisher.comfishersci.ca

In a typical Suzuki coupling, 5-bromo-2-chloropyridine (B1630664) or 2-chloro-5-iodopyridine (B1352245) is reacted with (4-fluorophenyl)boronic acid in the presence of a palladium catalyst and a base. chemicalbook.comsigmaaldrich.com

Table 1: Examples of Palladium-Catalyzed Synthesis of this compound

| Pyridine Precursor | Coupling Partner | Catalyst | Base | Solvent | Yield |

| 5-Bromo-2-chloropyridine | (4-Fluorophenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | Good |

| 2-Chloro-5-iodopyridine | (4-Fluorophenyl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | High |

Other palladium-catalyzed reactions, such as Stille, Negishi, and Hiyama couplings, can also be employed, each with its own set of advantages and disadvantages regarding substrate scope and reaction conditions.

Halogen-Metal Exchange and Directed Ortho-Metalation in Pyridine Functionalization

Halogen-metal exchange and directed ortho-metalation (DoM) are powerful tools for the regioselective functionalization of pyridine rings, providing access to organometallic intermediates that can be trapped with various electrophiles. znaturforsch.comznaturforsch.com These methods are particularly useful for introducing substituents at specific positions that are not easily accessible through other means. znaturforsch.comznaturforsch.comjiaolei.group

In the context of synthesizing this compound, a halogen-metal exchange on a dihalopyridine precursor, such as 2-chloro-5-iodopyridine, can generate a 5-lithiated-2-chloropyridine intermediate. tandfonline.com This can then react with a suitable electrophilic source of the 4-fluorophenyl group.

Directed ortho-metalation utilizes a directing group on the pyridine ring to guide a metalating agent (typically an organolithium reagent) to an adjacent position. researchgate.netacademie-sciences.fr While not a direct route to the target molecule itself, DoM is a crucial strategy for synthesizing highly substituted pyridine precursors. researchgate.netacademie-sciences.fr For instance, a directing group at the 3-position could facilitate metalation at the 4-position, which could then be functionalized.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a viable, though less common, strategy for forming the C-C bond in this compound. researchgate.netyoutube.com The electron-deficient nature of the pyridine ring, particularly with a chloro substituent at the 2-position, facilitates attack by nucleophiles. myttex.net

In this approach, a suitably activated 4-fluorophenyl nucleophile would be required to displace a leaving group at the 5-position of a 2-chloropyridine derivative. However, generating a sufficiently nucleophilic 4-fluorophenyl species can be challenging, and competing side reactions are possible. More commonly, SNAr is used to introduce other functional groups onto the pyridine ring after the core biaryl structure has been established. thieme-connect.comthieme-connect.com The reaction proceeds through a Meisenheimer complex intermediate. researchgate.net

Synthesis of Key Precursors and Intermediates for this compound

The efficient synthesis of this compound is highly dependent on the availability and purity of its key precursors.

2,5-Dichloropyridine : This is a common starting material. biosynth.com It can be synthesized through the chlorination of pyridine or its derivatives using reagents like phosphorus oxychloride or thionyl chloride. ontosight.ai A patent describes its preparation from maleic diester and nitromethane (B149229) through condensation, hydrogenation cyclization, and chlorination. google.com It can also be prepared from 2-chloropyridine. google.com

(4-Fluorophenyl)boronic acid : This is a crucial reagent for Suzuki-Miyaura cross-coupling reactions. ontosight.aichemimpex.combiosynth.comnih.gov It is typically synthesized by reacting 4-fluorophenylmagnesium bromide with trimethyl borate, followed by hydrolysis. ontosight.ai Another method involves the reaction of 1-bromo-4-chloro-2-fluorobenzene (B27433) with n-butyllithium and subsequent treatment with trimethyl borate. chemicalbook.com

5-Bromo-2-chloropyridine : This is another important precursor for cross-coupling reactions. chemicalbook.com It can be synthesized from 6-chloro-pyridin-3-ylamine via a Sandmeyer-type reaction. chemicalbook.com Another route involves the bromination of 2-hydroxypyrimidine (B189755) followed by chlorination. google.compatsnap.com A patented method describes its synthesis from 2,5-dichloropyridine. google.com

2-Chloro-5-iodopyridine : This iodo-substituted precursor is often used in cross-coupling reactions due to the higher reactivity of the C-I bond. chemicalbook.comsigmaaldrich.combiosynth.comchemicalbook.com It can be prepared from 5-amino-2-chloropyridine (B41692) via diazotization followed by reaction with potassium iodide. tandfonline.com A two-step synthesis from sodium trifluoroacetate (B77799) involving chlorination and then iodination has also been reported. biosynth.com

Regioselective and Stereoselective Functionalization Approaches

While the synthesis of the core this compound structure is often the primary focus, subsequent functionalization of the pyridine or phenyl ring can be crucial for developing derivatives with specific properties.

Regioselective functionalization of the pyridine ring in this compound can be achieved by leveraging the directing effects of the existing substituents. The chlorine at the 2-position and the fluorophenyl group at the 5-position influence the reactivity of the remaining C-H bonds towards electrophilic or nucleophilic attack. mdpi.com Directed metalation strategies can also be employed to introduce substituents at specific positions, such as C4 or C6. nih.govnih.gov For example, lithiation of 2-chloro-5-bromopyridine with LDA occurs regioselectively at the 4-position. mdpi.com

Stereoselective functionalization is generally not a primary concern for the synthesis of the planar this compound itself. However, if chiral centers are introduced into substituents on either the pyridine or the phenyl ring, stereoselective methods become critical. rsc.orgbohrium.comacs.orgnih.gov This can involve the use of chiral catalysts, auxiliaries, or starting materials to control the formation of specific stereoisomers. For instance, asymmetric synthesis of functionalized pyridines has been achieved through dearomatization reactions. acs.orgnih.gov

Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine derivatives to minimize environmental impact and enhance safety. Research efforts are geared towards the use of less hazardous reagents, solvent-free reaction conditions, and energy-efficient processes.

One notable green approach involves the use of trifluoromethanesulfonic acid (HOTf) as a catalyst for the synthesis of various benzene (B151609) and pyridine derivatives under solvent-free conditions. rsc.org This methodology, while not directly reporting the synthesis of this compound, provides a framework for potentially greener routes to its precursors or analogues. For instance, the synthesis of 4-(4-Fluorophenyl)-2,6-diphenylpyridine (3c) was achieved with high yield, demonstrating the viability of this approach for constructing fluorinated bi-aryl pyridine systems. rsc.org The key advantage lies in the elimination of volatile organic solvents, which are often a major source of chemical waste.

Another green strategy is the use of Chloramine-T for the chlorination of imidazoheterocycles. acs.org This method offers an environmentally friendly alternative to traditional chlorinating agents. While the direct chlorination of a precursor to this compound using this method is not explicitly detailed, the successful chlorination of related structures suggests its potential applicability. For example, the synthesis of 3-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine (3d) highlights the regioselective and efficient nature of this reagent. acs.org

The development of one-pot synthesis procedures also aligns with green chemistry principles by reducing the number of reaction steps, minimizing waste generation from intermediate purification, and saving time and resources. A study on the synthesis of thiochromeno[4,3-b]pyridine and chromeno[4,3-b]pyridine derivatives showcases a one-step reaction using ammonium (B1175870) acetate (B1210297) in a Q-tube-assisted system. nih.gov This approach, applied to complex heterocyclic systems, could inspire more streamlined syntheses of simpler pyridine derivatives.

The following table summarizes key findings from research aligned with green chemistry principles for the synthesis of related pyridine derivatives.

| Product Name | Catalyst/Reagent | Reaction Conditions | Yield (%) | Reference |

| 4-(4-Fluorophenyl)-2,6-diphenylpyridine | HOTf | 120 °C, 12 hours, solvent-free | Not specified | rsc.org |

| 3-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine | Chloramine-T | Not specified | 94 | acs.org |

| Thiochromeno[4,3-b]pyridine derivatives | Ammonium acetate | Q-tube assisted | Not specified | nih.gov |

Continuous Flow Chemistry Applications in Pyridine Synthesis

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless scalability. rsc.org These benefits are particularly relevant for the synthesis of pyridine and its derivatives, where reactions can be exothermic or require careful control to avoid side-product formation.

A prime example of the application of flow chemistry in pyridine synthesis is the N-oxidation of pyridine derivatives. organic-chemistry.org A continuous flow microreactor utilizing a packed-bed of titanium silicalite (TS-1) as a catalyst and hydrogen peroxide as the oxidant has been shown to be a safer, greener, and more efficient method compared to batch reactors. organic-chemistry.orgthieme-connect.com This system achieves high yields (up to 99%) of various pyridine N-oxides with significantly reduced reaction times and can operate continuously for extended periods without loss of catalyst activity. organic-chemistry.org The only byproduct of this reaction is water, a stark contrast to the hazardous byproducts generated by other oxidants like m-CPBA. thieme-connect.com The superior heat transfer in the microreactor is crucial for managing the exothermic nature of the oxidation reaction, preventing thermal runaway and ensuring operational safety. thieme-connect.com

The Bohlmann–Rahtz pyridine synthesis and the Hantzsch dihydropyridine (B1217469) synthesis have also been successfully adapted to continuous flow processing using a microwave flow reactor. beilstein-journals.org This approach allows for a one-step synthesis of trisubstituted pyridines from readily available starting materials, bypassing the need to isolate and purify intermediates. beilstein-journals.org The use of a Brønsted acid catalyst in the flow system facilitates both the initial Michael addition and the subsequent cyclodehydration in a single, continuous process. beilstein-journals.org

Furthermore, the synthesis of pyridinium (B92312) salts has been optimized under continuous flow conditions using a multi-objective Bayesian optimization platform. rsc.orgrsc.org This innovative approach allows for the simultaneous optimization of reaction yield and production rate, demonstrating the sophisticated level of control achievable with modern flow chemistry setups. rsc.org

The table below highlights key applications of continuous flow chemistry in the synthesis of pyridines and related compounds.

| Reaction Type | Key Features of Flow Process | Advantages | Reference |

| N-Oxidation of Pyridine Derivatives | Packed-bed microreactor with TS-1 catalyst, H₂O₂ oxidant | Safer, greener, higher efficiency, up to 99% yield, long catalyst life | organic-chemistry.orgthieme-connect.com |

| Bohlmann–Rahtz Pyridine Synthesis | Microwave flow reactor, Brønsted acid catalyst | One-step synthesis, avoids intermediate isolation | beilstein-journals.org |

| Pyridinium Salt Synthesis | Multi-objective Bayesian optimization | Simultaneous optimization of yield and production rate | rsc.orgrsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 5 4 Fluorophenyl Pyridine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 2-Chloro-5-(4-fluorophenyl)pyridine and its analogues. By analyzing the chemical shifts, coupling constants, and multiplicities of signals in ¹H and ¹³C NMR spectra, the exact positions of hydrogen and carbon atoms within the molecule can be determined.

For instance, in the ¹H NMR spectrum of 2-chloro-N-(4-fluorophenyl)pyridine-5-sulfonamide, the aromatic protons of the 4-fluoroaniline (B128567) moiety appear as a multiplet in the range of δ 7.02–7.18 ppm, while the pyridine (B92270) proton at the 4-position shows as a doublet of doublets at δ 7.72 ppm. nih.gov Similarly, for 2-(2-chloro-5-fluorophenyl)pyridine, the proton signals are distinctly resolved, allowing for unambiguous assignment. rsc.org

The ¹³C NMR spectra provide complementary information. For example, in a series of 2-chloro-5-fluoro-4-substituted pyrimidines, the carbon atoms of the pyrimidine (B1678525) and fluorophenyl rings exhibit characteristic chemical shifts, with the carbon attached to the fluorine atom showing a large one-bond coupling constant (¹J) of approximately 245 Hz. mdpi.com This detailed data is crucial for confirming the successful synthesis of the target molecules and for identifying any potential isomers or impurities.

Interactive Table: ¹H NMR Data for 2-Chloro-5-arylpyridine Analogues

| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity | Reference |

| 2-chloro-N-(4-fluorophenyl)pyridine-5-sulfonamide | Not specified | 7.02–7.18 (m, 4H, Ar H), 7.72 (dd, 1H, H-4) | nih.gov |

| 2-(2-chloro-5-fluorophenyl)pyridine | C₆D₆ | 8.49 (d), 7.41 (dd), 7.35 (d), 7.07 (td), 6.95 (dd), 6.63 (ddd), 6.49 (ddd) | rsc.org |

| 2-Chloro-5-methylpyridine | Not specified | 8.18 (d), 7.45 (d), 7.13 (d), 2.27 (s) | chemicalbook.com |

| 2-Chloro-5-fluoropyridine | CDCl₃ | 8.397 (d), 7.647 (d), 7.208 (d) | chemicalbook.com |

Interactive Table: ¹³C NMR Data for 2-Chloro-5-arylpyridine Analogues

| Compound | Solvent | Key Chemical Shifts (δ ppm) | Reference |

| 2-Chloro-5-fluoro-4-(1-(4-fluorophenyl)ethoxy)pyrimidine | CDCl₃ | 162.6 (d, ¹J = 245 Hz), 158.6 (d, ²J = 11 Hz), 153.1 (d, ⁴J = 5 Hz) | mdpi.com |

| 2-(2-chloro-5-fluorophenyl)pyridine | C₆D₆ | 161.7 (d, J = 246.3 Hz), 155.9 (d, J = 1.5 Hz), 150.0 (s) | rsc.org |

| 2-Chloro-5-(trifluoromethyl)pyridine (B1661970) | CDCl₃ | Not specified | chemicalbook.com |

| 2-Chloro-5-nitrobenzamide | Not specified | Not specified | nih.gov |

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

For the analogue 2-fluoro-5-(4-fluorophenyl)pyridine, X-ray diffraction revealed that the fluorophenyl and 2-fluoropyridine (B1216828) rings are nearly planar, with a dihedral angle of 37.93 (5)° between them. nih.gov The crystal structure of rat Autotaxin in complex with a related compound, 2-chloro-5-(5-cyclopropyloxy-2-fluorophenyl)-4-[(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)methoxy]pyridine, has also been determined, providing insight into its binding mode with a biological target. glycosmos.org The crystal structure of 2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-nicotinamide has also been reported. researchgate.net These studies are crucial for understanding intermolecular interactions, such as π-stacking and hydrogen bonding, which govern the packing of molecules in the crystal lattice.

Interactive Table: Crystallographic Data for 2-Chloro-5-arylpyridine Analogues

| Compound | Formula | Crystal System | Space Group | Key Dihedral Angle (°) | Reference |

| 2-Fluoro-5-(4-fluorophenyl)pyridine | C₁₁H₇F₂N | Orthorhombic | Pca2₁ | 37.93 (5) | nih.gov |

| 2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-nicotinamide | C₁₄H₈ClFN₄OS | Monoclinic | Not specified | Not specified | researchgate.net |

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, serves as a valuable tool for identifying functional groups and probing the conformational landscape of molecules. Each vibrational mode corresponds to a specific molecular motion, and the resulting spectrum acts as a unique "fingerprint" for the compound.

In analogues like 2-Chloro-4-[({[(2-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine, characteristic infrared absorption bands are observed for the carbonyl (C=O) stretch around 1700–1750 cm⁻¹ and the C-F bond in the range of 1100–1200 cm⁻¹. For 2-chloro-5-nitropyridine (B43025), FT-IR spectra have been recorded using the KBr wafer technique. nih.gov Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. For instance, the Raman spectrum of 2-chloropyridine (B119429) has been well-documented. chemicalbook.com The combination of FT-IR and Raman data allows for a more complete vibrational assignment and can be used to study subtle conformational changes in solution or the solid state.

Interactive Table: Key Vibrational Frequencies for 2-Chloro-5-arylpyridine Analogues

| Compound | Technique | Key Vibrational Bands (cm⁻¹) | Reference |

| 2-Chloro-4-[({[(2-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine | IR | ~1700–1750 (C=O), 1100–1200 (C-F) | |

| 2-Chloro-5-nitropyridine | FT-IR (KBr) | Not specified | nih.gov |

| 2-Chloropyridine | Raman | Not specified | chemicalbook.com |

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure and photophysical properties of molecules. These techniques are particularly useful for characterizing conjugated systems like this compound.

The UV-Vis spectrum of 2-chloro-5-nitropyridine has been recorded. nih.gov The absorption and emission properties of thiophene-based 2-arylpyridines have been studied, where the substitution on the pyridine ring with π-conjugated fragments allows for tuning of the optical and energetic properties. researchgate.net The photophysical properties of 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridines have also been investigated, revealing that substituents on the arylethynyl groups influence their fluorescence characteristics. beilstein-journals.org For some N-containing pentacyclic compounds derived from 2,5-dihalopyridines, excellent fluorescence properties were observed in solution. rsc.org Studies on 2-(5-arylpyridin-2-yl)quinolines also detail their photophysical properties. researchgate.net Such studies are essential for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes. mdpi.com

Interactive Table: Photophysical Data for 2-Chloro-5-arylpyridine Analogues

| Compound Class | Key Photophysical Property | Application | Reference |

| Thiophene-based 2-arylpyridines | Tunable optical and energetic properties | Optoelectronics | researchgate.net |

| 2,4-Bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridines | Substituent-dependent fluorescence | Organic materials | beilstein-journals.org |

| N-containing pentacyclic compounds | High fluorescence quantum yields in solution | Fluorescent materials | rsc.org |

| 2-(5-Arylpyridin-2-yl)quinolines | Studied for photophysical properties | Not specified | researchgate.net |

| 2-(2-Thienyl)-perimidines | Effective chromophore properties | Metal complexes | researchgate.net |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Studies

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. This technique is crucial for verifying the identity of newly synthesized compounds like this compound and its analogues.

For example, in the synthesis of novel amine derivatives of 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine, mass spectrometry (ESI-MS) was used to confirm the molecular weight of the products, with the [M+H]⁺ ion being observed. researchgate.net Similarly, HRMS has been used to confirm the composition of various substituted pyridines, such as ethyl 6-chloro-5-cyano-4-(furan-2-yl)-2-methylnicotinate and related compounds. nih.gov In addition to providing precise molecular weights, mass spectrometry can also reveal information about the fragmentation patterns of molecules, which can further aid in structural elucidation. The mass spectrum of 2-chloropyridine is available in the NIST WebBook, showing its characteristic fragmentation. nist.gov

Interactive Table: Mass Spectrometry Data for 2-Chloro-5-arylpyridine Analogues

| Compound | Ionization Method | Observed m/z | Confirmation | Reference |

| Amine derivatives of 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine | ESI | [M+H]⁺ | Molecular Weight | researchgate.net |

| Ethyl 6-chloro-5-cyano-4-(furan-2-yl)-2-methylnicotinate | ESI⁺ | [M+H]⁺ 291.0531 (calc.), 291.0535 (found) | Elemental Composition | nih.gov |

| 2-Chloropyridine | Electron Ionization | Not specified | Fragmentation Pattern | nist.gov |

Computational and Theoretical Investigations of 2 Chloro 5 4 Fluorophenyl Pyridine

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For 2-Chloro-5-(4-fluorophenyl)pyridine, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to determine its most stable three-dimensional arrangement. rsc.org These calculations provide optimized structural parameters, including bond lengths, bond angles, and dihedral angles.

The optimized geometry of a related compound, 2,6-dichloro-4-fluoro phenol, was determined using the B3LYP/6-311+G(d,p) basis set, and the resulting bond lengths and angles were reported. semanticscholar.org For instance, in a similar pyridine (B92270) derivative, the planarity of the structure was confirmed through DFT calculations. mdpi.com The computational analysis of such compounds reveals the interplay of electronic effects from the chloro, fluoro, and phenyl substituents on the pyridine ring.

| Parameter | Bond/Angle | Calculated Value (B3LYP) |

|---|---|---|

| Bond Lengths (Å) | C-C (phenyl) | ~1.39 |

| C-N (pyridine) | ~1.34 | |

| C-Cl | ~1.74 | |

| Bond Angles (°) | C-C-C (phenyl) | ~120 |

| C-N-C (pyridine) | ~117 | |

| C-C-Cl | ~119 |

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. acs.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity.

For compounds similar to this compound, FMO analysis reveals that the HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. mdpi.com This distribution governs the molecule's behavior in chemical reactions. mdpi.com Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. rsc.org

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is performed to identify the most stable three-dimensional arrangement of a molecule by exploring its potential energy surface. sci-hub.se This is particularly important for molecules with rotatable bonds, such as the bond connecting the phenyl and pyridine rings in this compound. By rotating this bond and calculating the energy at each step, a potential energy scan can identify the global minimum energy conformer. sci-hub.se

For instance, in a study of styrylpyridine compounds, potential energy maps were generated by varying the torsional angles to locate the minimum energy conformations. mdpi.com This analysis helps to understand the preferred spatial orientation of the molecule, which can influence its biological activity and physical properties.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. dergipark.org.tr These calculated shifts are then correlated with experimental spectra to aid in the assignment of signals. mdpi.comdergipark.org.tr

IR Spectroscopy: DFT calculations can predict the vibrational frequencies (IR and Raman spectra) of a molecule. researchgate.net The calculated frequencies are often scaled to better match the experimental values and are used to assign the observed vibrational bands to specific molecular motions. dergipark.org.trresearchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.com This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) observed experimentally. mdpi.comdergipark.org.tr

The close agreement often found between theoretical and experimental spectroscopic data validates the computational models used and provides a deeper understanding of the molecule's structure and electronic transitions. dergipark.org.tr

| Spectroscopic Technique | Parameter | Calculated Value | Experimental Value |

|---|---|---|---|

| ¹H NMR (ppm) | Aromatic Protons | 7.0 - 8.5 | 7.1 - 8.6 |

| Other Protons | Varies | Varies | |

| IR (cm⁻¹) | C=N stretch | ~1600 | ~1605 |

| C-Cl stretch | ~700 | ~705 | |

| UV-Vis (nm) | λmax | ~310 | ~315 |

Mechanistic Pathways Elucidation via Computational Modeling

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, DFT calculations can be used to map out the potential energy surface of the reaction, identifying transition states and intermediates. This allows for a detailed understanding of the reaction pathway and the factors that control its rate and selectivity.

For example, a plausible mechanism for the formation of an imidazo[4,5-b]pyridine from 2-chloro-3-nitropyridine (B167233) was proposed based on computational studies, highlighting the role of the solvent in the reaction. acs.org Similarly, computational studies have been used to investigate the defluorination mechanism of fluorophenols by enzymes, providing insights into the reaction barriers and key intermediates. acs.org

In Silico Approaches for Molecular Interactions and Virtual Screening

In silico methods, such as molecular docking and virtual screening, are used to predict how a molecule like this compound might interact with biological targets, such as proteins or enzymes. These methods are crucial in drug discovery for identifying potential lead compounds.

Virtual screening involves computationally screening large libraries of compounds to identify those that are likely to bind to a specific biological target. nih.gov For instance, virtual screening has been used to identify potential inhibitors for targets in Candida albicans and Trypanosoma cruzi. frontiersin.orgacs.org Molecular docking studies predict the binding mode and affinity of a ligand to a receptor, providing insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov The bioactivity scores of compounds can also be calculated to predict their potential as GPCR ligands, ion channel modulators, or enzyme inhibitors. derpharmachemica.com

Applications of 2 Chloro 5 4 Fluorophenyl Pyridine As a Synthetic Building Block

Role in the Synthesis of Complex Heterocyclic Systems

2-Chloro-5-(4-fluorophenyl)pyridine is a key starting material for the creation of more complex heterocyclic structures, which are often the core of biologically active compounds.

Imidazo[4,5-b]pyridines: This scaffold is of significant interest in medicinal chemistry. The synthesis of imidazo[4,5-b]pyridine derivatives can be achieved through a multi-step process starting from 2-chloro-3-nitropyridine (B167233). A tandem sequence involving a Nucleophilic Aromatic Substitution (SNAr) reaction with primary amines, followed by in situ reduction of the nitro group and subsequent heteroannulation with aromatic aldehydes, yields functionalized imidazo[4,5-b]pyridines. nih.gov While this general pathway is established, the use of this compound specifically would introduce the 4-fluorophenyl moiety at a key position, influencing the biological activity of the final compound. The imidazo[4,5-b]pyridine core is a recognized scaffold in the design of agents targeting various diseases, and its structural similarity to purines allows for the development of derivatives that can act as selective biological modulators. mdpi.com

Triazolopyrimidines and Triazolopyridines: The synthesis of nih.govmdpi.comtriazolo[1,5-a]pyrimidine derivatives often begins with the condensation of a 1,3-diketo compound with 5-amino-4H-1,2,4-triazole to form a 7-hydroxytriazolopyrimidine intermediate. nih.gov This intermediate can then be chlorinated and subsequently reacted with various amines. nih.gov For instance, 7-Chloro-5-(4-fluorophenyl)- nih.govmdpi.comtriazolo[1,5-a]pyrimidine can be synthesized from 5-(4-fluorophenyl)- nih.govmdpi.comtriazolo[1,5-a]pyrimidin-7-ol. semanticscholar.org Similarly, 8-chloro-3-(4-fluorophenyl) nih.govmdpi.comtriazolo[4,3-a]pyridines have been prepared by reacting 2-hydrazinyl-3-chloropyridine with 4-fluorobenzoic acid in the presence of phosphorus oxychloride under microwave irradiation. google.com

Oxadiazoles: this compound derivatives can also be utilized in the synthesis of oxadiazoles. For example, a series of 2,4-dichloro-5-fluorophenyl containing 1,3,4-oxadiazoles have been synthesized through the cyclization of hydrazides with aryloxyacetic acids using phosphorus oxychloride. nih.gov This highlights the adaptability of the substituted pyridine (B92270) ring in forming five-membered heterocyclic systems. The synthesis of novel pyridine 2-(4-fluoro-phenyl)-5-(1,3,4-oxadiazoles) has also been reported, demonstrating the direct incorporation of the 4-fluorophenylpyridine moiety into an oxadiazole ring system. researchgate.net

Intermediate in the Preparation of Advanced Organometallic Complexes

The presence of both a chloro-substituent and a pyridine nitrogen atom makes this compound and its derivatives suitable ligands for the formation of organometallic complexes. These complexes are instrumental in catalysis and materials science. For instance, palladium-catalyzed reactions are commonly used for the synthesis of complex molecules, where a chlorinated pyridine derivative can act as a substrate for cross-coupling reactions. beilstein-journals.org The synthesis of highly functionalized 3-substituted-2-aryl/heteroaryl imidazo[4,5-b]pyridines has been achieved using palladium-catalyzed cross-coupling reactions under microwave conditions, showcasing the utility of chloro-pyridine derivatives in organometallic catalysis. researchgate.net

Precursor for Analogs and Derivatives in Medicinal Chemistry Research Programs

The core structure of this compound is a valuable starting point for generating libraries of compounds for medicinal chemistry screening. The chlorine atom can be readily displaced by various nucleophiles, and the phenyl ring can be further functionalized, allowing for the systematic exploration of structure-activity relationships (SAR).

This compound serves as a critical intermediate in the synthesis of pharmaceuticals. Its derivatives have been investigated for a range of therapeutic applications. For example, amides containing trifluoromethyl substituents, which can be related to the fluorophenyl group, are important in pharmaceutical chemistry and exhibit a broad spectrum of pharmacological properties. researchgate.net The synthesis of 1,2,4-oxadiazin-5(6H)-one derivatives, some of which incorporate a 4-fluorophenyl group, has been explored for their potential as monoamine oxidase inhibitors. mdpi.com Furthermore, quinoline-oxadiazole derivatives containing a bromo-phenyl group have been synthesized and evaluated as anticancer and antimicrobial candidates, suggesting that similar scaffolds with a fluorophenyl group could also possess interesting biological activities. rsc.org

Utilization in Agrochemical Research

In the field of agrochemical research, pyridine derivatives are of great importance. Many modern herbicides and insecticides contain a pyridine ring. Specifically, trifluoromethylpyridines are key structural motifs in numerous active agrochemical ingredients. jst.go.jpnih.gov

The synthesis of these vital agrochemicals often involves chlorinated pyridine intermediates. For instance, 2-chloro-5-(trifluoromethyl)pyridine (B1661970) is a key intermediate for the herbicide fluazifop. jst.go.jpnih.gov While the subject compound contains a fluorophenyl group instead of a trifluoromethyl group, the synthetic methodologies are often related. The production of such intermediates can involve vapor-phase chlorination and fluorination of picoline derivatives. jst.go.jpnih.gov The development of fourth-generation pesticides, which are characterized by high efficacy and low toxicity, heavily relies on fluorine-containing pyridine products derived from methylpyridine precursors. agropages.com

Applications in Crystal Engineering of Related Compounds

The study of the crystal structure of molecules, known as crystal engineering, is crucial for understanding their physical properties and intermolecular interactions. The specific arrangement of atoms in this compound and its derivatives influences their packing in the solid state, which can affect properties like solubility and melting point.

The crystal structure of a related compound, 2-chloro-5-fluoro-N-(4-fluorophenyl)benzenesulfonamide, has been determined, providing insights into the intermolecular interactions that govern its solid-state architecture. researchgate.net Furthermore, the crystal structure of 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde reveals how C-H···O and C-H···F hydrogen bonds contribute to the formation of a three-dimensional network. iucr.org The study of supramolecular structures in related N-isonicotinoyl arylaldehydehydrazones has shown the presence of multiple hydrogen-bonding modes, which are influenced by the substitution pattern on the aryl ring. researchgate.net These studies on related compounds provide a framework for understanding and predicting the crystal packing of this compound and its derivatives.

Structure Activity Relationship Sar Investigations of 2 Chloro 5 4 Fluorophenyl Pyridine Derivatives

Rational Design of Derivatives for Targeted Biological Investigations

The rational design of derivatives based on the 2-chloro-5-(4-fluorophenyl)pyridine scaffold is a strategic approach to optimize their biological activity for specific therapeutic targets. This process often involves modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties. One notable strategy involves the development of novel anticancer agents by incorporating 1,3,4-oxadiazole (B1194373) moieties with amine side chains onto the 2-(4-fluorophenyl)pyridine (B1266597) core, a design intended to improve solubility and bioavailability researchgate.net.

In the context of targeted cancer therapy, derivatives have been designed as selective inhibitors of specific kinases. For instance, researchers have developed a series of 5-formyl-pyrrolo[3,2-b]pyridine derivatives as reversible-covalent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma. nih.gov The introduction of a formyl group was a deliberate design choice to enable a covalent interaction with the target enzyme, thereby aiming to overcome acquired resistance seen with other inhibitors nih.gov. This design was successful in producing compounds with potent activity against both wild-type and mutant forms of FGFR4 nih.gov.

Another design approach involves using the 2-(4-fluorophenyl)pyridine structure as a bioisosteric replacement or a foundational template to mimic the binding of known drugs. For example, the 2-(4-fluorophenyl) moiety has been incorporated into new scaffolds designed to interact with the α1/γ2 interface of the GABA-A receptor, mimicking the interactions of established modulators like zolpidem nih.gov. The design of such derivatives often focuses on optimizing interactions with specific amino acid residues within the target's binding pocket, such as through aromatic or hydrogen-bonding interactions nih.govcymitquimica.com. The strategic placement of substituents is critical; for example, the position of a methyl group on an associated heterocyclic ring can be the determining factor for receptor affinity nih.gov.

Synthesis and Characterization of Structurally Diverse Analogues

The generation of structurally diverse analogues of this compound is crucial for comprehensive SAR studies. A common and effective method for creating the core bi-aryl structure is the Suzuki-Miyaura cross-coupling reaction, where an appropriately substituted pyridine (B92270), such as 5-bromo-2-methoxypyridine, is coupled with an aryl boronic acid like 4-fluorophenyl boronic acid researchgate.netnih.gov. This method is versatile and allows for the introduction of a wide variety of aryl groups at the 5-position of the pyridine ring nih.gov.

Further diversification is achieved through multi-step synthetic sequences. For example, a nicotinic acid ethyl ester intermediate can be converted into a corresponding hydrazide, which then serves as a precursor for constructing five-membered heterocycles like 1,3,4-oxadiazoles researchgate.net. Subsequent reactions, such as treatment with various primary or secondary amines, can introduce a range of substituents to further explore the chemical space researchgate.net. Similarly, cyclocondensation reactions are employed to build different heterocyclic systems onto the primary scaffold, such as the formation of thiazole (B1198619) rings from carbothioamide intermediates acs.org. The synthesis of 1,4-dihydropyridine (B1200194) derivatives incorporating the 2-chloro-5-(4-fluorophenyl)pyridin-3-yl moiety has also been reported through reactions of the corresponding nicotinaldehyde with aminocrotonoates researchgate.net.

The structural integrity and purity of these newly synthesized analogues are rigorously confirmed using a suite of spectroscopic techniques. Characterization is routinely performed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and sometimes Fourier-Transform Infrared (FT-IR) spectroscopy to ensure the correct chemical structure has been obtained researchgate.netd-nb.infoarabjchem.orguel.ac.uk.

Methodologies for In Vitro Biological Screening

Once synthesized, the derivatives of this compound undergo a battery of in vitro biological screening assays to determine their activity and potency against various targets. The choice of assay is dictated by the intended therapeutic application.

For potential anticancer agents, cell-based cytotoxicity assays are fundamental. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently used to measure the antiproliferative effects of compounds on various human cancer cell lines, such as HeLa (cervical cancer), Caco-2 (colorectal adenocarcinoma), and HepG2 (hepatocellular carcinoma) researchgate.net. The results of these assays are typically reported as IC₅₀ values, which represent the concentration of the compound required to inhibit cell growth by 50% researchgate.netnih.gov.

For compounds designed as antimicrobials, the primary screening method is the determination of the Minimum Inhibitory Concentration (MIC). This can be done using broth microdilution methods or the resazurin (B115843) microtitre assay (REMA), which are used to assess activity against pathogens like Mycobacterium tuberculosis nih.govarabjchem.orguel.ac.uk.

When derivatives are designed to act on specific molecular targets, such as enzymes or receptors, more specialized assays are employed. Enzyme inhibition assays are used to directly measure a compound's ability to block the activity of a target enzyme, like FGFR4 kinase, with potency often expressed as an IC₅₀ value nih.gov. To confirm that this enzymatic inhibition translates to a cellular effect, engineered cell lines (e.g., Ba/F3 cells expressing the target kinase) are used in cell-based proliferation assays nih.gov. For compounds targeting G-protein coupled receptors, such as the serotonin (B10506) 5-HT₂C receptor, radioligand binding assays are conducted to determine the binding affinity (Ki) of the analogues mdpi.com.

Table 1: Biological Activity of Selected 2-(4-Fluorophenyl)pyridine Derivatives

Elucidation of Structural Features Influencing Molecular Interactions with Biological Targets

The 4-fluorophenyl group is a recurring motif that often engages in favorable aromatic interactions with hydrophobic pockets in target proteins, such as with phenylalanine and tyrosine residues in the GABA-A receptor nih.gov. The chlorine atom on the pyridine ring also plays a significant role, influencing the electronic properties of the ring system and potentially engaging in halogen bonding or other specific interactions mdpi.com.

Modifications at other positions of the pyridine or attached rings can dramatically alter biological activity. For example, in a series of 1H-benzo[d]imidazole derivatives, the placement of a methyl group at the 6-position was essential for affinity to the GABA-A receptor, whereas moving it to the 5-position resulted in a complete loss of activity nih.gov. Similarly, the introduction of a formyl group onto a pyrrolo[3,2-b]pyridine core was a key feature that enabled a covalent bond to form with a cysteine residue in FGFR4, leading to potent and durable inhibition nih.gov. This demonstrates that even small, strategically placed functional groups can fundamentally change the mechanism of action and potency. The nature of the linker and the terminal groups also fine-tunes the activity, as seen in the development of anticancer agents where different amine substitutions on a 1,3,4-oxadiazole ring led to varying levels of cytotoxicity researchgate.net.

Computational Approaches in SAR Derivation and Prediction

Computational chemistry plays an increasingly vital role in modern drug discovery, and the study of this compound derivatives is no exception. These in silico methods accelerate the design-synthesis-test cycle by predicting the biological activity of novel compounds before they are synthesized.

Virtual screening is a powerful computational technique used to screen large digital libraries of chemical structures against a biological target. Compounds are ranked based on their predicted binding energy, allowing researchers to prioritize a smaller, more promising set of molecules for synthesis and experimental testing frontiersin.org. For example, this approach was used to identify potential inhibitors of a yeast casein kinase in Candida albicans by screening analogues of a known inhibitor frontiersin.org.

Molecular docking is another cornerstone computational tool that predicts the preferred orientation (pose) of a ligand when bound to a target protein nih.gov. Docking studies can reveal crucial molecular interactions, such as hydrogen bonds and hydrophobic contacts with specific amino acid residues, providing a structural basis for a compound's activity and guiding further design efforts nih.govfrontiersin.org.

To assess the stability of these predicted interactions over time, Molecular Dynamics (MD) simulations are performed. These simulations model the motion of every atom in the ligand-protein complex, typically for periods of hundreds of nanoseconds frontiersin.org. By analyzing metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), scientists can evaluate the stability of the binding pose frontiersin.org. Furthermore, advanced calculations like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method can be used to estimate the free energy of binding, offering a more quantitative prediction of a compound's affinity for its target frontiersin.org.

Advanced Analytical Methodologies for Research and Quality Control of 2 Chloro 5 4 Fluorophenyl Pyridine

Chromatographic Techniques for Purity and Impurity Profiling (e.g., UPLC-QDa, HPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstones for assessing the purity and impurity profile of 2-Chloro-5-(4-fluorophenyl)pyridine. ijpsr.com These techniques separate the main compound from any process-related impurities or degradation products, allowing for their precise quantification. dphen1.com

UPLC, an evolution of HPLC, utilizes columns with smaller particle sizes (<2 µm), which provides higher resolution, increased sensitivity, and significantly shorter analysis times. dphen1.com When coupled with a mass detector like the ACQUITY QDa, UPLC becomes a powerful tool for peak identification and purity analysis. The QDa detector provides mass-to-charge ratio (m/z) data, which confirms the identity of the main peak as this compound and provides mass information for the unknown impurity peaks, facilitating their structural elucidation. lcms.czwaters.com This combination of UV and mass detection ensures that all components are accurately tracked and that peak purity is confirmed. lcms.cz

Impurity profiling is a critical aspect of quality control, aiming to identify and quantify all impurities present in the compound. srce.hr The process involves developing a highly selective chromatographic method capable of separating the main component from all known and potential unknown impurities. The data gathered is essential for controlling the manufacturing process to keep impurities below the thresholds defined by regulatory bodies like the International Council for Harmonisation (ICH). dphen1.com

Below is a table summarizing typical chromatographic conditions for the analysis of pyridine (B92270) derivatives, which would be applicable for the analysis of this compound.

Interactive Table 1: Representative Chromatographic Conditions for Analysis

| Parameter | HPLC | UPLC-QDa |

|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | UPLC CSH C18 (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |

| Gradient | 5% to 95% B over 30 min | 5% to 95% B over 5-10 min |

| Flow Rate | 1.0 mL/min | 0.4-0.6 mL/min |

| Detection | PDA/UV Detector (e.g., 254 nm) | PDA (210-400 nm) & QDa (ESI+, 100-400 m/z) |

| Column Temp. | 30-45 °C | 40-50 °C |

| Injection Vol. | 10 µL | 1-2 µL |

Method Development and Validation for Analytical Research

The development of a robust analytical method is a systematic process designed to ensure the method is suitable for its intended purpose. chromatographyonline.com For this compound, this involves a multi-step approach to create a reliable method for quality control. lcms.cz The process typically includes:

Scouting and Screening: Initial screening of various columns (with different stationary phases like C18, C8, Phenyl), mobile phase organic modifiers (acetonitrile vs. methanol), and pH conditions to find the best selectivity for the compound and its impurities. lcms.czchromatographyonline.com

Optimization: Fine-tuning of the chromatographic conditions, such as the gradient slope and column temperature, to achieve optimal resolution between all peaks in the shortest possible time. lcms.cz

Once developed, the analytical method must be validated in accordance with ICH guidelines (Q2(R1)) to demonstrate its reliability, accuracy, and precision. ich.org Validation ensures that the method consistently produces results that are accurate and reproducible. The key validation parameters are outlined below.

Interactive Table 2: Analytical Method Validation Parameters as per ICH Q2(R1)

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of components which may be expected to be present. | Peak purity analysis (e.g., using a PDA or Mass Detector) shows no co-eluting peaks. |

| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |

| Range | The interval between the upper and lower concentrations of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | For impurities: Reporting Level to 120% of the specification. For assay: 80% to 120% of the test concentration. |

| Accuracy | The closeness of test results obtained by the method to the true value. ich.org | Percent recovery of spiked samples is typically between 98.0% and 102.0%. |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts/equipment). | Relative Standard Deviation (RSD) ≤ 2.0%. |

| Detection Limit (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically determined by a signal-to-noise ratio of 3:1. |

| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net | Typically determined by a signal-to-noise ratio of 10:1; precision (RSD) at this level should meet requirements. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The results should remain within the system suitability criteria when parameters (e.g., pH, flow rate, temperature) are slightly varied. |

Application in Process Monitoring and Optimization

Validated chromatographic methods are indispensable tools for monitoring and optimizing the synthesis of this compound. By providing accurate and timely information about the reaction, these methods enable chemists to make informed decisions to improve the process.

In-process monitoring involves taking samples at various stages of the chemical synthesis and analyzing them using the developed HPLC or UPLC method. srce.hr This allows for real-time tracking of the consumption of starting materials and the formation of the desired product, as well as the emergence of any impurities. rsc.orgmdpi.com For example, thin-layer chromatography (TLC) can be used for rapid, qualitative monitoring, while HPLC provides quantitative data to determine the reaction's endpoint precisely. srce.hrmdpi.com

The data obtained from this monitoring is crucial for process optimization. By understanding how different reaction conditions (e.g., temperature, pressure, catalyst, reaction time) affect the impurity profile, scientists can adjust these parameters to:

Maximize the yield and purity of this compound.

Minimize the formation of specific, problematic impurities.

Ensure the final product consistently meets the required quality specifications.

Ultimately, the integration of these advanced analytical techniques into the manufacturing workflow is essential for producing a high-quality chemical intermediate that is safe and suitable for its subsequent use in pharmaceutical manufacturing.

Future Perspectives and Emerging Research Avenues for 2 Chloro 5 4 Fluorophenyl Pyridine

Exploration of Novel Reaction Pathways and Catalytic Systems

The development of efficient and sustainable synthetic methods is crucial for the widespread application of 2-Chloro-5-(4-fluorophenyl)pyridine. Future research will likely focus on exploring novel reaction pathways and catalytic systems to access this compound and its derivatives with higher yields and selectivity.

One promising area of investigation is the use of transition metal-catalyzed cross-coupling reactions. While Suzuki-Miyaura coupling has been successfully employed for the synthesis of analogs, further exploration of other catalytic systems, such as those based on palladium, nickel, or copper, could offer alternative and potentially more efficient routes. mdpi.com For instance, the development of catalysts that can operate under milder reaction conditions or with a broader substrate scope would be highly beneficial.

Furthermore, the exploration of C-H activation strategies presents an exciting frontier. Direct functionalization of the pyridine (B92270) or phenyl ring through C-H activation would provide a more atom-economical approach to synthesizing derivatives of this compound, eliminating the need for pre-functionalized starting materials.

The use of flow chemistry and microwave-assisted synthesis are also expected to play a more significant role in the future. researchgate.net These technologies can offer advantages in terms of reaction speed, scalability, and safety, making the synthesis of this compound and its derivatives more amenable to industrial-scale production. A study on the synthesis of related pyridine derivatives highlighted the efficiency of microwave irradiation in achieving cyclized products. researchgate.net

Development of Advanced Computational Models for Predictive Chemistry

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. In the context of this compound, the development of advanced computational models can significantly accelerate the design and discovery of new derivatives with desired properties.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its analogs. researchgate.net These calculations can provide valuable insights into reaction mechanisms and help in the rational design of new synthetic routes.

Molecular docking and virtual screening techniques can be used to predict the binding affinity of this compound derivatives to specific biological targets. nih.gov This in silico approach allows for the rapid screening of large virtual libraries of compounds, prioritizing those with the highest potential for biological activity. For example, virtual screening has been used to identify novel antimalarial agents based on a researchgate.netjst.go.jpnih.govtriazolo[4,3-a]pyridine scaffold. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of this compound derivatives with their observed biological activities. These models can then be used to predict the activity of new, unsynthesized compounds, guiding the synthetic efforts towards more potent and selective molecules.

Integration with High-Throughput Synthesis and Screening Platforms

The integration of automated synthesis with high-throughput screening (HTS) platforms is revolutionizing the process of drug discovery. This approach allows for the rapid generation and evaluation of large libraries of compounds, significantly accelerating the identification of lead candidates.

For this compound, the development of robust and versatile synthetic methodologies that are amenable to automation is a key area of future research. This includes the optimization of reaction conditions for parallel synthesis and the use of solid-phase or fluorous-phase techniques to simplify purification. A study on novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives demonstrated the successful use of high-throughput in vitro screening against a panel of human tumor cell lines. rsc.org

Once synthesized, libraries of this compound derivatives can be screened against a wide range of biological targets using HTS assays. This can include assays for enzyme inhibition, receptor binding, and cellular activity. The data generated from these screens can then be used to build structure-activity relationships and guide the design of subsequent generations of compounds. The discovery of potent MDM2 inhibitors has been accelerated through such high-throughput screening efforts. acs.org

Design of Next-Generation Derivatives with Modulated Chemical Properties

The chemical properties of this compound can be fine-tuned by introducing various substituents onto the pyridine or phenyl ring. This allows for the design of next-generation derivatives with modulated properties, such as enhanced biological activity, improved metabolic stability, or altered physicochemical characteristics.

For example, the introduction of different functional groups can influence the compound's lipophilicity, solubility, and ability to form hydrogen bonds, all of which are critical for its pharmacokinetic and pharmacodynamic profile. Research on pyrimidine (B1678525) and pyridine derivatives as anti-influenza agents has shown that strategic modifications can lead to compounds with improved inhibitory activity and favorable cytotoxicity profiles. nih.gov

Furthermore, the synthesis of derivatives with different electronic properties can be explored. The introduction of electron-donating or electron-withdrawing groups can alter the reactivity of the molecule and its ability to interact with biological targets. Studies on various pyridine derivatives have demonstrated that the nature and position of substituents significantly impact their anticancer activities. arabjchem.org

The design of prodrugs and bioisosteric replacements are also promising strategies. Prodrugs can be designed to improve the oral bioavailability or target-specific delivery of the active compound, while bioisosteres can be used to replace certain functional groups to improve metabolic stability or reduce toxicity without compromising biological activity.

Interactive Data Table: Research on Pyridine Derivatives

| Derivative Class | Research Focus | Key Findings | Reference |

| Amine derivatives of 5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine | Anticancer activity | Some synthesized compounds showed significant cytotoxicity against human cancer cell lines. | researchgate.net |

| 5-(Aryl)-2-methylpyridin-3-amine derivatives | Anti-thrombolytic activity | The presence of chloro and fluoro groups on the aryl ring enhanced anti-thrombolytic activity. | mdpi.com |

| Imidazo[4,5-b]pyridine derivatives | Tandem reaction synthesis | A novel, efficient method for synthesizing functionalized imidazo[4,5-b]pyridines was developed. | acs.org |

| [1,2,4]Triazolo[4,3-a]pyridine sulfonamides | Antimalarial activity | Virtual screening and in vitro evaluation identified compounds with good antimalarial activity. | nih.govmdpi.com |

| 4-Aminopyrazolo[3,4-d]pyrimidine derivatives | Anticancer evaluation | High-throughput screening identified derivatives with potent anti-cancer activity. | rsc.org |

| Pyrimidine and Pyridine derivatives | Anti-influenza agents | Derivatives were identified as inhibitors of the influenza virus polymerase PA-PB1 interaction. | nih.gov |

| Spirooxindole derivatives | MDM2 inhibitors | Optimization led to potent and selective inhibitors of the MDM2-p53 interaction. | acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.